molecular formula C25H26N2O3S B3202301 2-(4-(tert-butyl)phenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide CAS No. 1021207-15-7

2-(4-(tert-butyl)phenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B3202301
CAS RN: 1021207-15-7
M. Wt: 434.6 g/mol
InChI Key: WGINXOXUHJNWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(tert-butyl)phenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have anti-inflammatory and anti-tumor effects. It has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-(tert-butyl)phenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in lab experiments is its potential as a therapeutic agent. It may also have neuroprotective effects, making it a promising compound for studying neurodegenerative diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for research on 2-(4-(tert-butyl)phenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent for inflammatory and tumor-related diseases. Another direction is to study its neuroprotective effects and potential for treating neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

2-(4-(tert-butyl)phenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been used in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. Additionally, it has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-25(2,3)18-7-10-20(11-8-18)30-16-23(28)26-19-9-6-17-12-13-27(21(17)15-19)24(29)22-5-4-14-31-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINXOXUHJNWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.